molecular formula C18H16N6O3 B11532598 6-benzyl-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one

6-benzyl-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one

Cat. No.: B11532598
M. Wt: 364.4 g/mol
InChI Key: OFZGIJSNUHHKST-UDWIEESQSA-N
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Description

6-BENZYL-3-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a nitrophenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-3-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the reaction of benzyl hydrazine with 4-nitroacetophenone under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-3-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

6-BENZYL-3-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-BENZYL-3-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share a similar triazine ring structure and have been studied for their antimicrobial and anticancer properties.

    Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities, including antiviral and anticancer effects.

Uniqueness

6-BENZYL-3-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N6O3

Molecular Weight

364.4 g/mol

IUPAC Name

6-benzyl-3-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H16N6O3/c1-12(14-7-9-15(10-8-14)24(26)27)20-22-18-19-17(25)16(21-23-18)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,19,22,23,25)/b20-12+

InChI Key

OFZGIJSNUHHKST-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC1=NN=C(C(=O)N1)CC2=CC=CC=C2)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NN=C(C(=O)N1)CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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